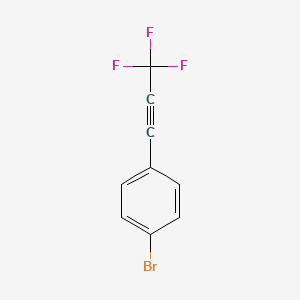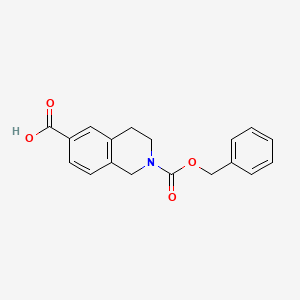
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
概要
説明
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a heterocyclic compound with notable pharmaceutical and research applications. It features a tetrahydroisoquinoline core, a benzyloxycarbonyl group, and a carboxylic acid moiety. These functionalities make it a versatile scaffold in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid typically starts from commercially available 1,2,3,4-tetrahydroisoquinoline.
N-Carbobenzoxy Protection
Reactant: : 1,2,3,4-tetrahydroisoquinoline.
Reagent: : Benzyl chloroformate.
Conditions: : Basic medium (like sodium hydroxide), room temperature.
Oxidation of Position 6
Reactant: : N-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline.
Reagent: : Potassium permanganate or other oxidizing agents.
Conditions: : Typically conducted in an aqueous medium at elevated temperatures.
Industrial Production Methods
Industrial-scale production often involves similar synthetic routes but optimized for yield, efficiency, and cost. Techniques like continuous flow synthesis might be employed to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: : Can be further oxidized to introduce new functional groups.
Reduction: : The benzyloxycarbonyl group can be removed via catalytic hydrogenation.
Substitution: : Reactive sites on the tetrahydroisoquinoline core can undergo electrophilic or nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Palladium on carbon with hydrogen gas.
Substitution: : Various electrophiles or nucleophiles depending on the desired modification.
Major Products Formed
Oxidation Products: : Compounds with additional carboxyl or hydroxyl groups.
Reduction Products: : The primary amine after removing the benzyloxycarbonyl group.
Substitution Products: : Varied, based on the reactants used in substitutions.
科学的研究の応用
Chemistry
Used as a building block for synthesizing more complex heterocyclic compounds.
Functions as a precursor in the synthesis of drugs and natural products.
Biology and Medicine
Explored in the design of enzyme inhibitors due to its scaffold's ability to mimic certain natural substrates.
Studied for its potential neuroprotective and antineoplastic properties.
Industry
Utilized in the synthesis of fine chemicals.
Employed in the development of new materials with unique properties.
作用機序
Mechanism
The compound’s effects are generally mediated through interactions at the molecular level, often involving enzyme inhibition or receptor binding.
Molecular Targets and Pathways
Enzyme Inhibition: : Inhibition of key enzymes by mimicking natural substrates.
Receptor Binding: : Binding to specific receptors to modulate their activity.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid.
2-((Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.
Comparison
Unique Functionalities: : The benzyloxycarbonyl group offers distinct reactivity compared to methoxycarbonyl derivatives.
Versatility: : It serves as a more versatile intermediate in organic synthesis due to its unique combination of functional groups.
If you're delving into lab work or planning an experiment with this compound, make sure to dig into specialized literature for the nitty-gritty details. What part of this compound catches your interest the most?
特性
IUPAC Name |
2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(21)15-6-7-16-11-19(9-8-14(16)10-15)18(22)23-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULJODKUGAMOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
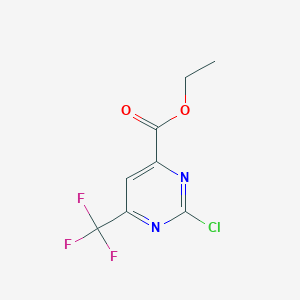

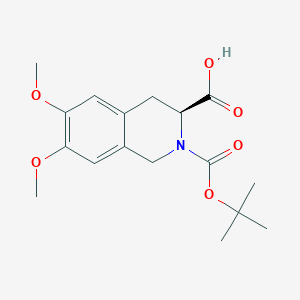
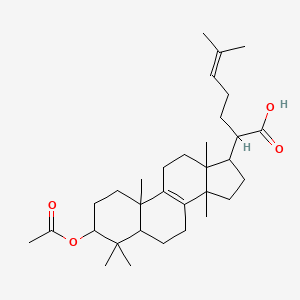
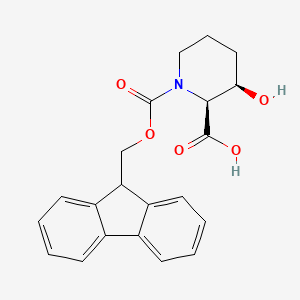
![tert-Butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate](/img/structure/B8056989.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]nonanamide](/img/structure/B8056996.png)
![2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid](/img/structure/B8057008.png)
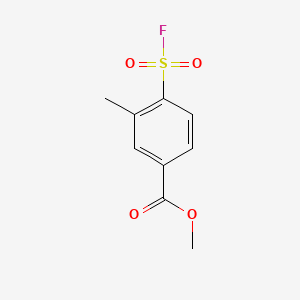
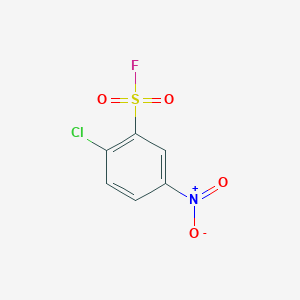
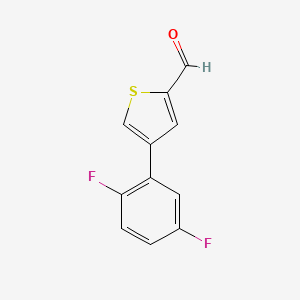
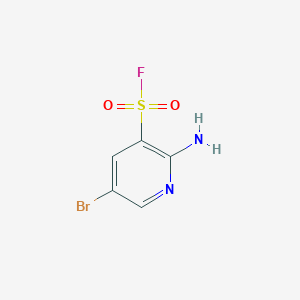
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate](/img/structure/B8057043.png)
